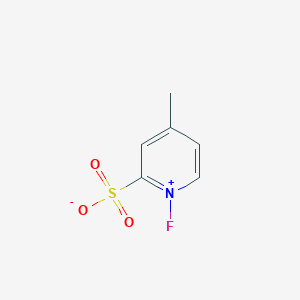

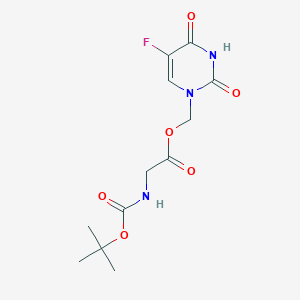

1-Fluoro-4-methylpyridin-1-ium-2-sulfonate

Descripción general

Descripción

The compound "1-Fluoro-4-methylpyridin-1-ium-2-sulfonate" is not directly mentioned in the provided papers. However, related compounds and research can provide insights into the properties and reactions of similar fluorinated pyridinium compounds. For instance, N-fluoropyridinium salts, which are closely related to the compound , have been synthesized and investigated for their properties and stability . These salts are known for their stability, which depends on the counter anions and the electronic nature of the substituents on the pyridine ring.

Synthesis Analysis

The synthesis of related N-fluoropyridinium salts involves counter anion displacement reactions of unstable pyridine-F2 compounds, fluorination of salts of pyridines with protonic acids or silyl esters with F2, and/or fluorination of Lewis acid complexes of pyridines . The synthesis of these compounds is critical as they serve as stable structures for the pyridine nucleus and halogen atom.

Molecular Structure Analysis

The molecular structure of N-fluoropyridinium salts has been characterized by spectral and elemental analyses . Additionally, the first experimental determination of the F-N+ bond length involving sp2 nitrogen has been reported for N-fluoropyridinium trifluoromethanesulfonate, providing valuable information on the bond lengths and structural details of such compounds .

Chemical Reactions Analysis

N-fluoropyridinium salts exhibit a range of reactivities, including the ability to act as electrophilic fluorinating agents . The fluorination capabilities of related compounds, such as phenylsulfur trifluorides, have been extensively studied, demonstrating their utility in converting various functional groups to fluorinated analogs with high yields and stereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridinium compounds are influenced by the presence of fluorine atoms and the nature of the counter anions. For example, the stability of N-fluoropyridinium salts is affected by the nucleophilicity or basicity of the counter anions and the electronic nature of the substituents on the pyridine ring . The introduction of fluorine atoms often enhances the chemical and biological properties of organic molecules, including stability, lipophilicity, and bioavailability .

Aplicaciones Científicas De Investigación

Environmental Degradation and Toxicity

1-Fluoro-4-methylpyridin-1-ium-2-sulfonate, like many polyfluoroalkyl chemicals, is a precursor to perfluoroalkyl acids (PFAAs), which include perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs). Research highlights the microbial degradation of these chemicals in the environment, leading to the formation of PFCAs and PFSAs. This process, and the toxic profiles of PFCAs and PFSAs, are of significant concern due to their persistence and widespread detection, prompting regulatory actions. Laboratory investigations into important precursors, such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, are crucial for understanding their environmental fate and effects (Liu & Avendaño, 2013).

Human Exposure and Health Risks

The transition from direct to indirect human exposure to PFAAs, including PFOS and PFOA, through the biotransformation of commercial fluorochemicals, has been a significant concern. The phase-out of perfluorooctane sulfonyl fluoride (POSF)-based materials and the associated decrease in PFOS and PFOA levels in human sera around 2000 illustrate the significant source these materials once posed. Continued exposure, particularly to PFCAs, without similar exposure to PFOS, suggests ongoing risks from indirect exposure via the biotransformation of fluorotelomer-based materials. This complex exposure pathway complicates understanding the full impact of 1-Fluoro-4-methylpyridin-1-ium-2-sulfonate and related compounds on human health (D’eon & Mabury, 2011).

Bioaccumulation and Ecological Impact

The bioaccumulation potential of PFCAs and PFASs, with a focus on perfluorooctane sulfonate (PFOS), has been extensively reviewed. These substances, due to their persistent nature, have been detected in wildlife globally, raising concerns about their environmental and ecological impact. The review emphasizes the need for further research to fully understand the bioaccumulation potential of longer-chain PFCAs and their comparison with legacy persistent lipophilic compounds. The findings indicate that while many PFCAs are not considered bioaccumulative by regulatory criteria, their persistence and detectable concentrations in wildlife necessitate ongoing investigation into their ecological impact (Conder et al., 2008).

Propiedades

IUPAC Name |

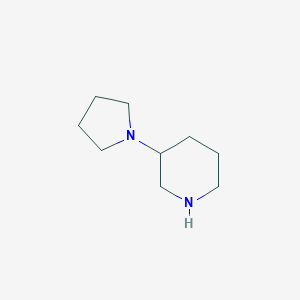

1-fluoro-4-methylpyridin-1-ium-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c1-5-2-3-8(7)6(4-5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLMNRIAOUVXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C=C1)F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372042 | |

| Record name | 1-Fluoro-4-methylpyridin-1-ium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fluoro-4-methylpyridinium-2-sulfonate | |

CAS RN |

147540-88-3 | |

| Record name | 1-Fluoro-4-methylpyridin-1-ium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)

![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)

![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)

![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)

![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)